N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 918631-19-3
VCID: VC16916656
InChI: InChI=1S/C20H20N2O2/c1-22(13-15-6-10-18(11-7-15)20(23)21-24)14-16-8-9-17-4-2-3-5-19(17)12-16/h2-12,24H,13-14H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C20H20N2O2
Molecular Weight: 320.4 g/mol

N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide

CAS No.: 918631-19-3

Cat. No.: VC16916656

Molecular Formula: C20H20N2O2

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide - 918631-19-3

Specification

CAS No. 918631-19-3
Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
IUPAC Name N-hydroxy-4-[[methyl(naphthalen-2-ylmethyl)amino]methyl]benzamide
Standard InChI InChI=1S/C20H20N2O2/c1-22(13-15-6-10-18(11-7-15)20(23)21-24)14-16-8-9-17-4-2-3-5-19(17)12-16/h2-12,24H,13-14H2,1H3,(H,21,23)
Standard InChI Key SWFVABLAQKFNCO-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=C(C=C1)C(=O)NO)CC2=CC3=CC=CC=C3C=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide comprises a benzamide core substituted with a methyl[(naphthalen-2-yl)methyl]amino group and a hydroxylamine function. The naphthalene moiety introduces hydrophobicity, while the hydroxamic acid group (NHOH-\text{NHOH}) enhances metal-binding capacity, a feature critical for enzyme inhibition .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC20H20N2O2\text{C}_{20}\text{H}_{20}\text{N}_{2}\text{O}_{2}PubChem
Molecular Weight320.4 g/molPubChem
IUPAC NameN-hydroxy-4-[[methyl(naphthalen-2-ylmethyl)amino]methyl]benzamidePubChem
SMILES NotationCN(CC1=CC=C(C=C1)C(=O)NO)CC2=CC3=CC=CC=C3C=C2PubChem
CAS Number918631-19-3PubChem

Spectroscopic Characteristics

While direct spectroscopic data for this compound is limited, analogous benzamide derivatives exhibit UV-Vis absorption peaks near 270–300 nm due to ππ\pi \rightarrow \pi^* transitions in aromatic systems . Computational studies predict a bandgap energy of ~4.39 eV, comparable to bioactive molecules with electron-rich moieties .

Synthesis and Manufacturing

Synthetic Strategies

  • Multi-component reactions: Combining aldehydes, amines, and β-naphthol under reflux conditions .

  • Amide coupling: Reacting carboxylic acids with amines using coupling agents like EDC/HOBt .

For example, N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitrobenzamide was synthesized via a three-component system involving β-naphthol, benzaldehyde, and ethylenediamine, followed by amidation with 3,5-dinitrobenzoic acid . Similar methodologies could be adapted for the target compound.

Table 2: Comparative Synthesis Routes for Analogous Compounds

CompoundMethodYieldReference
N-(2-{[...]-amino}-ethyl)-3,4-dinitrobenzamideMulti-component reaction + amidation65%
N-(3-mercapto-5-(naphthalen-1-yl)-4H-1,2,4-triazol-4-yl)benzamideCyclocondensation of hydrazinecarbodithioate72%

Biological Activities and Mechanisms

Histone Deacetylase (HDAC) Inhibition

Hydroxamic acid derivatives are well-known HDAC inhibitors, which induce histone hyperacetylation and reactivate tumor suppressor genes. Although direct evidence for this compound is lacking, structural analogs demonstrate IC50_{50} values in the nanomolar range against HDAC isoforms . The NHOH-\text{NHOH} group chelates zinc ions in the HDAC active site, while the naphthalene group enhances cell membrane permeability .

Table 3: Hypothetical Biological Activities Based on Structural Analogs

ActivityTargetProposed MechanismReference
AnticancerHDAC enzymesZinc ion chelation
AntibacterialDNA gyraseHydrogen bond inhibition
AntiviralViral proteaseCompetitive binding

Pharmacological Applications

Cancer Therapy

HDAC inhibitors are pivotal in epigenetic cancer treatment. Preclinical models of analogous compounds show apoptosis induction in leukemia and breast cancer cells at μM concentrations . The naphthalene group’s lipophilicity may improve blood-brain barrier penetration, enhancing efficacy against glioblastoma .

Antimicrobial Agents

With rising antibiotic resistance, benzamide derivatives offer new scaffolds. The hydroxyl group’s polarity and the naphthalene’s hydrophobicity balance solubility and bioavailability, critical for drug design .

Computational and Theoretical Studies

Molecular Docking

Docking simulations of similar compounds reveal binding poses where the benzamide carbonyl oxygen forms hydrogen bonds with Thr-101 and His-145 residues in bacterial DNA gyrase . For the title compound, analogous interactions are predicted, with binding affinities modulated by the methylamino spacer’s flexibility .

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